2-deoxy-D-gluconic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

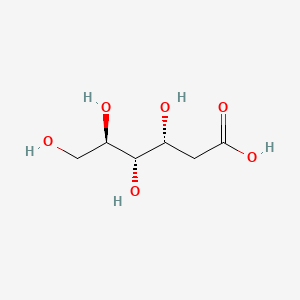

2-deoxy-D-gluconic acid is a derivative of D-gluconic acid lacking the 2-hydroxy group. It is a conjugate acid of a 2-deoxy-D-gluconate.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

2-Deoxy-D-gluconic acid has been identified as a potential agent for inhibiting cancer cell growth. Its mechanism involves the inhibition of glycolysis, which is crucial for the energy metabolism of rapidly proliferating cancer cells.

- Case Study : In a study involving mouse xenograft models, the combination of this compound with metformin significantly inhibited tumor growth. This combination therapy targets the metabolic pathways that cancer cells rely on for energy production .

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating immune responses and reducing inflammatory mediators.

- Research Findings : In murine models of inflammatory diseases, treatment with this compound resulted in decreased infiltration of inflammatory cells and reduced oxidative stress in lung tissues .

| Study | Model | Outcome |

|---|---|---|

| Chiaravalli et al. | ADPKD Model | Reduced cyst formation |

| LPS-induced Pulmonary Inflammation | Mouse Model | Diminished inflammatory responses |

COVID-19 Treatment

Recently, this compound has been investigated as an adjunct therapy for COVID-19 patients. It works by limiting viral proliferation through energy restriction in infected cells.

- Clinical Trial : A Phase II trial showed that adding this compound to standard care improved outcomes in moderate to severe COVID-19 cases by reducing the need for supplemental oxygen .

Glucose Metabolism Studies

Due to its structural similarity to glucose, this compound is utilized in metabolic research to study glucose uptake and metabolism.

- Methodology : The use of radiolabeled this compound allows researchers to trace glucose metabolism in various tissues, providing insights into metabolic disorders and brain activity .

| Application | Method | Purpose |

|---|---|---|

| PET Imaging | [^18F]-labeled this compound | Measure cerebral glucose metabolism |

| Tracer Studies | [^14C]-deoxyglucose | Assess glucose uptake in tissues |

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical methods, including enzymatic oxidation of 2-deoxy-D-glucose.

- Synthesis Example : The oxidation process using extracts from Pseudomonas aeruginosa has been documented, showcasing an efficient method to produce this compound .

Future Perspectives

The ongoing research into the applications of this compound suggests its potential as a therapeutic agent across multiple domains:

- Continued exploration in cancer therapy could lead to novel treatment protocols.

- The role of this compound in metabolic disorders may provide new diagnostic tools.

- Its antiviral properties could pave the way for developing broad-spectrum antiviral drugs targeting glycolytic pathways.

Analyse Chemischer Reaktionen

Acetylation and Lactonization with Hot Acetic Anhydride–Sodium Acetate

Reaction of 2-amino-2-deoxy-D-gluconic acid with hot acetic anhydride and sodium acetate produces three major lactone derivatives :

| Product | Structure Description | Proportion (%) |

|---|---|---|

| 2-Acetamido-6-acetoxyhexa-2,4-dien-5-olide (1) | δ-lactone with conjugated diene system | ~20 |

| (Z)-2-Acetamido-6-acetoxyhexa-2,4-dien-4-olide (2) | γ-lactone (Z-configuration) | ~45 |

| (E)-2-Acetamido-6-acetoxyhexa-2,4-dien-4-olide (3) | γ-lactone (E-configuration) | ~35 |

-

Mechanistic Insights :

Structural Revisions from Prior Studies

-

Reassignment of acetylated derivatives used in glycosylation studies.

-

Clarification of NMR and X-ray crystallography data for γ-lactones.

Comparative Reaction Table

Research Implications

Eigenschaften

CAS-Nummer |

3442-69-1 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3-4,6-9,12H,1-2H2,(H,10,11)/t3-,4-,6+/m1/s1 |

InChI-Schlüssel |

PALQXFMLVVWXFD-KODRXGBYSA-N |

SMILES |

C(C(C(C(CO)O)O)O)C(=O)O |

Isomerische SMILES |

C([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |

Kanonische SMILES |

C(C(C(C(CO)O)O)O)C(=O)O |

Synonyme |

2-deoxy-D-gluconate 2-deoxy-D-gluconic acid 2-deoxygluconic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.